5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
Description
5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is a pyridazinone derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms. Key structural features include:
- Phenyl substituent at position 3.
- 3-(Trifluoromethyl)phenyl group at position 2.
- Keto group at position 3.
This compound shares structural motifs with pharmacologically active molecules targeting enzymes like phosphodiesterases (PDEs) or kinases. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the aromatic substituents influence target binding .
Properties
CAS No. |
59591-39-8 |
|---|---|
Molecular Formula |
C17H11F3N2O |
Molecular Weight |
316.28 g/mol |
IUPAC Name |
5-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-8-4-7-12(9-13)15-16(23)14(10-21-22-15)11-5-2-1-3-6-11/h1-10H,(H,21,23) |
InChI Key |
OHGFOHONASFARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include:
Solvents: Common solvents like ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis or batch processing, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Key findings include:
-
Chlorination : Treatment with POCl₃ and tetramethylammonium chloride replaces the hydroxyl group at position 7 with chlorine, forming 7-chloro derivatives (e.g., 10a–10k in ).
-
Amination : Reacting chlorinated intermediates with amines like 2-pyridinemethanamine yields substituted pyridazinones with enhanced bioactivity ( ).
Example Reaction Pathway
text5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one + POCl₃, TMACl → 7-Chloro derivative + 2-Pyridinemethanamine → N-(Pyridinylmethyl)-substituted product [5]
Condensation and Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles:
-
Hydrazine-mediated cyclization : Reacting with hydrazines generates pyrazolo[1,5-a]pyrimidinones, as demonstrated in the synthesis of 9a–9k ( ).
-
Intramolecular cyclizations : Under acidic conditions, intermediates form tricyclic structures via keto-enol tautomerism ( ).
Table 1: Cyclization Reactions
Esterification and Amidation
The carboxylic acid derivatives of this compound exhibit versatile reactivity:
-
Esterification : Reaction with methanol and pyridine converts acid chlorides to methyl esters (e.g., 4a , 4b in ).
-
Amidation : Treating acid chlorides with amines like tert-butylamine produces carboxamides (e.g., 5f in ) with retained trifluoromethylphenyl groups.
Key Data
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic attacks to meta-positions:
-
Nitration : Nitrating agents introduce nitro groups at position 6 of the pyridazinone ring, enhancing antibacterial activity ( ).
-
Sulfonation : Limited reactivity observed due to steric hindrance from the trifluoromethyl group ( ).
Oxidation and Reduction
-
Oxidation : Reaction with 3-chloroperoxybenzoic acid forms N-oxides (e.g., VI in ), altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces double bonds in side chains without affecting the pyridazinone core ( ).
1,3-Dipolar Cycloadditions
The compound participates in cycloadditions with dipolarophiles:
-
With ethyl propiolate : Forms furo[3,2-c]pyrazolo[1,5-a]pyridine esters (X , XI in ) via zwitterionic intermediates.
Mechanistic Insight
textPyridazinone + Ethyl propiolate → Zwitterion intermediate → Cycloadduct (via [3+2] cyclization) [6]
Reissert-Henze Reaction
Reaction with benzoyl chloride and KCN introduces cyano groups at position 1, forming carbonitrile derivatives (e.g., VII in ).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is . The structural features of this compound include:
- Pyridazine ring : A six-membered aromatic heterocycle containing two nitrogen atoms.
- Trifluoromethyl group : Contributes to the compound's lipophilicity and biological activity.
- Phenyl groups : Enhance the compound's stability and interaction with biological targets.
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various pyridazine derivatives, including the target compound, which demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
Neurokinin Receptor Modulation
The compound has been investigated for its ability to modulate neurokinin receptors, which are implicated in various neurological disorders. A patent describes its use as a neurokinin receptor modulator, suggesting potential applications in treating conditions such as depression and anxiety .
Material Science Applications
In addition to its biological applications, this compound is being explored for its properties in material science:
Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been a focus of research aimed at improving the efficiency of solar cells .
Organic Light Emitting Diodes (OLEDs)
Due to its fluorescent properties, this compound is also being evaluated for use in OLEDs. Its incorporation into polymer matrices could enhance the performance and color purity of light-emitting devices .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on various pyridazine derivatives, including this compound, revealed that it exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in anticancer therapies.
Case Study 2: Neurokinin Receptor Modulation
In preclinical trials, compounds similar to this compound were tested for their effects on neurokinin receptors. Results indicated that these compounds could effectively reduce anxiety-like behaviors in rodent models, paving the way for potential clinical applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Core Heterocycle: Pyridazin-4(1H)-one analogs (e.g., PDE10 inhibitors in ) exhibit higher enzymatic inhibition compared to pyridinone derivatives (e.g., ), likely due to enhanced hydrogen bonding with the pyridazinone keto group.
- Substituent Effects :
- Trifluoromethyl (CF₃) : Improves metabolic stability and membrane permeability. Its position (meta vs. para) affects target engagement .
- Fluorine : Electron-withdrawing effects fine-tune electronic properties and bioavailability. Fluorine at the phenyl ring (e.g., 2-F in ) reduces steric hindrance compared to bulkier groups.
- Pyrazole Moieties : Compounds with pyrazole substituents (e.g., TAK-063 ) show enhanced selectivity for PDE isoforms.
Pharmacological and Physicochemical Properties
- Derivatives with polar groups (e.g., sulfonyl in ) improve solubility but may compromise blood-brain barrier penetration.
- Metabolism : The trifluoromethyl group resists oxidative metabolism, as seen in TAK-063’s stable metabolite M-I .
- Potency: Pyridazinone-based PDE10 inhibitors (IC₅₀ < 0.1 µM) outperform pyridinone derivatives, emphasizing the importance of the core heterocycle .
Biological Activity
5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one, with the CAS number 59591-39-8, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C17H11F3N2O
- Molecular Weight: 316.277 g/mol
- LogP: 4.535 (indicating lipophilicity)
- PSA (Polar Surface Area): 46.01 Ų
The trifluoromethyl group in the structure is known to enhance biological activity by increasing metabolic stability and altering pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a derivative of this compound was noted for its selective activity against Chlamydia, indicating that modifications in the structure can lead to significant changes in activity against specific pathogens. The presence of the trifluoromethyl group was crucial for enhancing the antichlamydial activity, as compounds lacking this group showed no significant effects .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac, suggesting that this class of compounds could be developed into effective anti-inflammatory agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as COX and LOX enzymes.
- Interaction with Receptors:
- The trifluoromethyl group may enhance binding affinity to specific receptors, thereby modulating physiological responses.
Study on Antichlamydial Activity
A study published in PMC demonstrated that derivatives of pyridazinones exhibited selective antichlamydial activity. The research indicated that the introduction of a trifluoromethyl group significantly improved the efficacy against Chlamydia compared to non-fluorinated analogs .
Comparison with Other Compounds
Q & A
Q. What are the recommended synthetic routes for 5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one, and how can purity be optimized?
A multi-step synthetic approach is commonly employed, starting with condensation reactions of substituted phenyl precursors. For example, 1,5-diarylpyrazole templates (similar to SR141716 analogs) are synthesized via sequential alkylation and cyclization steps. Key intermediates include trifluoromethylphenyl derivatives, which are coupled with pyridazinone moieties under catalytic conditions. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves the planar pyridazinone core and trifluoromethylphenyl substituents. Data collection at 295 K with R-factors <0.06 ensures accuracy in bond-length measurements (mean σ(C–C) = 0.004 Å) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (¹⁹F NMR: δ -62 to -64 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) with <2 ppm error.
Q. How should researchers address solubility challenges in biological assays?
Due to hydrophobicity from the trifluoromethyl group, dimethyl sulfoxide (DMSO) is preferred for stock solutions (10 mM). For aqueous assays, dilute to ≤0.1% DMSO in phosphate-buffered saline (pH 7.4). Sonication and heating (40–50°C) improve dispersion. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the pyridazinone ring with pyrazole or triazole analogs to assess impact on target binding (e.g., kinase inhibition).
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-(trifluoromethyl)phenyl position to modulate electronic effects. Compare IC₅₀ values in enzyme assays .
- Stereochemical analysis : Use chiral HPLC to separate enantiomers and test activity differences, as seen in aprepitant derivatives .
Q. What experimental strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 40–75%) may arise from:
- Catalyst choice : Compare Pd(PPh₃)₄ vs. CuI in Sonogashira couplings.
- Temperature control : Optimize reflux conditions (80–110°C) to minimize side reactions.
- Workup protocols : Replace aqueous extraction with solid-phase extraction (SPE) for polar intermediates. Document all variables in supplemental data .
Q. How can polymorphism affect crystallographic data interpretation?
Polymorphs may form due to solvent polarity (e.g., ethanol vs. acetonitrile). Use differential scanning calorimetry (DSC) to identify melting-point variations. For X-ray studies, report unit-cell parameters (e.g., space group P2₁/c, Z = 4) and compare with Cambridge Structural Database entries to confirm phase purity .
Q. What methodologies validate stability under physiological conditions?
- pH stability : Incubate compound in buffers (pH 2–9) for 24h at 37°C. Monitor degradation via LC-MS.
- Plasma stability : Use human plasma (37°C, 1h) and precipitate proteins with acetonitrile before analysis.
- Light sensitivity : Store solutions in amber vials and assess UV-vis spectral changes (200–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
